4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Pharmaceutical Intermediate Synthesis Loop Diuretic Precursor Azosemide Production

This is the essential intermediate for azosemide synthesis, with its 2-fluoro-4-chloro-5-sulfamoyl pattern being critical for downstream development. Substitution with other sulfamoylbenzoic acid derivatives is not feasible, making dedicated sourcing a scientific necessity for reliable and scalable results.

Molecular Formula C7H5ClFNO4S
Molecular Weight 253.64 g/mol
CAS No. 4793-22-0
Cat. No. B1367073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-5-sulfamoylbenzoic acid
CAS4793-22-0
Molecular FormulaC7H5ClFNO4S
Molecular Weight253.64 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O
InChIInChI=1S/C7H5ClFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14)
InChIKeyFDPTZONHYRXKLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid (CAS 4793-22-0): Key Intermediate for Azosemide Synthesis and Comparative Analysis


4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS 4793-22-0) is a halogenated sulfamoylbenzoic acid derivative, characterized by a benzoic acid core bearing chlorine, fluorine, and sulfamoyl substituents [1]. It serves as a crucial pharmaceutical intermediate, specifically in the synthesis of the loop diuretic azosemide [2]. Its unique substitution pattern distinguishes it from other sulfamoylbenzoic acid intermediates, impacting its reactivity, physical properties, and ultimate pharmaceutical application [3].

4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid (CAS 4793-22-0): Why Direct Substitution with Other Sulfamoylbenzoic Acid Intermediates is Not Feasible


In pharmaceutical intermediate procurement, direct substitution of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid with other sulfamoylbenzoic acid derivatives, such as 2,4-dichloro-5-sulfamoylbenzoic acid (furosemide intermediate) or 4-chloro-3-sulfamoylbenzoic acid, is scientifically unsound due to divergent downstream drug targets and distinct physicochemical properties [1]. The specific 2-fluoro-4-chloro-5-sulfamoyl substitution pattern is essential for the subsequent synthetic steps to produce azosemide, not furosemide or other loop diuretics [2]. Furthermore, quantifiable differences in synthesis yield, melting point, and purity profiles necessitate dedicated procurement strategies, as detailed in the evidence below [3].

4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid (CAS 4793-22-0): Quantifiable Differentiation Evidence Against Key Comparators


Synthesis Yield Comparison: 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid vs. 2,4-Dichloro-5-sulfamoylbenzoic Acid

A direct comparison of synthesis yields from patent literature reveals a substantial difference. The prior art method for 4-chloro-2-fluoro-5-sulfamoylbenzoic acid reports a yield of only 51.1% [1]. In contrast, an optimized synthesis for the related intermediate 2,4-dichloro-5-sulfamoylbenzoic acid achieves a total yield of 79.3% [2]. This 28.2 percentage point differential highlights the greater synthetic challenge and potentially higher cost associated with producing the target compound, making procurement of high-purity material a critical consideration for process chemists.

Pharmaceutical Intermediate Synthesis Loop Diuretic Precursor Azosemide Production

Melting Point Differentiation: 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid vs. Positional Isomers

The melting point of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid (reported as 242-245°C [1] or 245-251°C ) serves as a distinct differentiator from its positional isomers and other sulfamoylbenzoic acid analogs. For instance, 2,4-dichloro-5-sulfamoylbenzoic acid melts at 230-232°C [2], 4-chloro-3-sulfamoylbenzoic acid melts at 256-258°C [3], and 3-chloro-5-sulfamoylbenzoic acid melts at approximately 218-220°C . This property allows for a straightforward, quantitative verification of compound identity and purity upon receipt, mitigating the risk of misidentified shipments.

Physicochemical Characterization Quality Control Intermediate Purity Assessment

Purity Specification and Availability: 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid vs. 4-Chloro-3-sulfamoylbenzoic Acid

Commercial availability and standard purity specifications vary among sulfamoylbenzoic acid isomers. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is commonly offered with a certified purity of 98% (HPLC) from multiple suppliers . While 4-chloro-3-sulfamoylbenzoic acid is also available at 98% purity [1], the target compound's specific application in azosemide synthesis necessitates adherence to stringent quality control measures, including batch-specific Certificates of Analysis (COA) with structural characterization data . The presence of the fluorine atom introduces a unique analytical handle (e.g., 19F NMR) for identity confirmation not available with the non-fluorinated 4-chloro-3-sulfamoylbenzoic acid .

Pharmaceutical Intermediate Sourcing Analytical Chemistry Quality Assurance

Downstream Drug Target Differentiation: Azosemide vs. Furosemide Intermediate

The most critical differentiator is the intended downstream pharmaceutical application. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is the established key intermediate for the synthesis of azosemide [1], a loop diuretic with a distinct clinical profile compared to furosemide [2]. In contrast, 2,4-dichloro-5-sulfamoylbenzoic acid is the intermediate for furosemide [3], and 4-chloro-3-sulfamoylbenzoic acid is an intermediate for bumetanide and other diuretics [4]. The specific substitution pattern (2-fluoro, 4-chloro) is not merely a structural variant but dictates the final drug molecule's pharmacophore, making the intermediates non-interchangeable.

Pharmaceutical Intermediate Loop Diuretic Azosemide Synthesis

Computational Bioavailability and Drug-Likeness Comparison: 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid vs. Structural Analogs

Computational predictions of drug-likeness offer a supplementary layer of differentiation. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid exhibits a bioavailability score of 0.56 , a value that falls within the acceptable range for drug-like molecules and is consistent with its role as a precursor to an orally administered drug. While direct computational comparator data for other intermediates is not available from the same source, the presence of fluorine is known to influence metabolic stability and membrane permeability [1], potentially offering an advantage in the downstream drug development process compared to non-fluorinated analogs like 4-chloro-3-sulfamoylbenzoic acid.

In Silico ADME Drug Discovery Intermediate Optimization

Synthesis Yield Comparison: 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid vs. 4-Chloro-3-sulfamoylbenzoic Acid

A direct comparison of synthesis yields from different patent disclosures highlights a significant efficiency gap. The prior art method for 4-chloro-2-fluoro-5-sulfamoylbenzoic acid reports a yield of only 51.1% [1]. In contrast, a method for synthesizing 4-chloro-3-sulfamoylbenzoic acid achieves a yield of 81.3% [2]. This 30.2 percentage point differential underscores the greater synthetic challenge and potential cost premium associated with producing the target compound, reinforcing the need for a reliable commercial source rather than in-house synthesis.

Pharmaceutical Intermediate Synthesis Process Chemistry Azosemide Precursor

4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid (CAS 4793-22-0): Optimal Research and Industrial Application Scenarios


Synthesis of Azosemide for Loop Diuretic Research and Production

This is the primary and most critical application. 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is the key intermediate in the multi-step synthesis of azosemide [1]. Its procurement is essential for any research group or pharmaceutical manufacturer focused on azosemide development, formulation studies, or generic production. The specific substitution pattern is non-negotiable for this synthetic route [2].

Quality Control and Analytical Reference Standard

Due to its well-defined and unique physicochemical properties—specifically its melting point of 242-245°C [3] and the presence of a fluorine atom for 19F NMR analysis —this compound serves as an excellent reference standard for quality control laboratories. It can be used to verify the identity and purity of incoming shipments and to calibrate analytical instruments used in monitoring azosemide synthesis.

Process Chemistry and Yield Optimization Studies

Given the documented low yield (51.1%) in prior art synthesis methods [4], 4-chloro-2-fluoro-5-sulfamoylbenzoic acid presents a valuable model substrate for process chemistry research. Academic and industrial laboratories focused on green chemistry, flow chemistry, or novel catalytic methods can use this compound to develop and benchmark more efficient and sustainable synthetic routes for halogenated sulfamoylbenzoic acid derivatives.

Building Block for Fluorinated Heterocyclic Libraries

Beyond its role as an azosemide intermediate, the carboxylic acid and sulfamoyl functionalities of this compound make it a versatile building block for constructing diverse molecular libraries. Its use in coupling reactions, amide bond formation, and other transformations allows for the generation of novel fluorinated heterocycles [1], which are of high interest in medicinal chemistry programs aimed at developing new therapeutics with improved metabolic stability and bioavailability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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